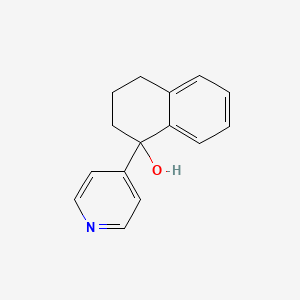
4-(1-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-pyridine
Cat. No. B8566116
M. Wt: 225.28 g/mol
InChI Key: ZCYWNEIJWZMTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06498251B1
Procedure details


Ether solution (50 ml) of 4-bromopyridine (3.2 g, 20 mmol) was cooled using a dry ice-acetone mixture. 1.6 M Butyl lithium hexane solution (16 ml, 26 mmol) was added dropwise to the solution in small portions, and stirred for 30 minutes after completion of the dropwise addition. The reaction solution was mixed with α-tetralone (3.3 g, 23 mmol), returned to room temperature spending 20 minutes and then stirred for 2 hours. Ethyl acetate (100 ml) and water (50 ml) were added to the reaction mixture, and the ethyl acetate layer was separated, washed with water and dried with anhydrous sodium sulfate. The ethyl acetate solution was concentrated under a reduced pressure, diisopropyl ether (30 ml) was added to the resulting residue and then the thus precipitated crystals were collected by filtration to obtain 1.7 g (7.3 mmol, 37% in yield) of the title compound.
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Butyl lithium hexane
Quantity
16 mL
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(=O)=O.CC(C)=O.CCCCCC.C([Li])CCC.[CH2:26]1[CH2:36][C:34](=[O:35])[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:27]1>O.C(OCC)(=O)C.CCOCC>[OH:35][C:34]1([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH2:27][CH2:26][CH2:36]1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
dry ice acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
Step Two
|
Name
|
Butyl lithium hexane
|
|
Quantity
|
16 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC2=CC=CC=C2C(=O)C1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
after completion of the dropwise addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
returned to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
spending 20 minutes
|
|
Duration
|
20 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethyl acetate layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The ethyl acetate solution was concentrated under a reduced pressure, diisopropyl ether (30 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the resulting residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the thus precipitated crystals were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(CCCC2=CC=CC=C12)C1=CC=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

